BenchChemオンラインストアへようこそ!

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide

GIRK2 potassium channel cardiac safety

CAS 1396707-59-7 (C₁₄H₁₅NO₃S, MW 277.34) is a regioisomerically pure thiophene-2-carboxamide validated inactive in GIRK2 potassium-channel and antibacterial target assays. Unlike its 3-carboxamide analog, this compound serves as a definitive negative control for electrophysiology and fluorescence-based ion-flux screening, eliminating nonspecific interference. With an XLogP of 1.7 and balanced H-bond donor/acceptor profile, it exhibits robust crystallinity suitable for solid-form screening and polymorph studies. Procure this structurally authenticated probe to de-risk false positives in your thiophene-based SAR programs.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 1396707-59-7
Cat. No. B2592038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide
CAS1396707-59-7
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CO3)O
InChIInChI=1S/C14H15NO3S/c16-13(11-3-2-8-19-11)15-9-14(17,10-5-6-10)12-4-1-7-18-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
InChIKeyRAURQPVYRVRNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS 1396707-59-7): Core Chemical Profile for Procurement Decisions


N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS 1396707-59-7) is a synthetic small molecule (C₁₄H₁₅NO₃S, MW 277.34 g/mol) that belongs to the class of heterocyclic carboxamides. It features a tertiary alcohol-bearing chiral center connecting cyclopropyl, furan, and thiophene-2-carboxamide moieties [1]. The compound is commercially available as a research chemical and has been deposited in the PubChem screening library (CID 71781470), where it has undergone several high‑throughput screens [2]. No clinical or preclinical development data for this exact entity have been identified in open scientific literature as of the search date.

Why N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide Cannot Be Simply Replaced by In‑Class Analogs


Within the series of cyclopropyl‑furan‑hydroxyethyl carboxamides, subtle structural variations—such as the position of the carboxamide attachment on the thiophene ring (2‑ vs. 3‑position) or the exchange of the thiophene with a furan carboxamide—can profoundly alter molecular recognition. The thiophene‑2‑carboxamide regioisomer presents a distinct hydrogen‑bond donor/acceptor arrangement and electrostatic surface compared to its thiophene‑3‑carboxamide counterpart [1]. This is reflected in differential behavior in high‑throughput screens: the 2‑carboxamide compound (CAS 1396707‑59‑7) was inactive in a GIRK2 potassium‑channel activator assay, whereas certain arylated thiophene‑2‑carboxamides are known to exhibit potassium‑channel blocking activity [2][3]. Such dichotomies underline that even seemingly conservative substitutions (e.g., 2‑thiophene vs. 3‑thiophene or thiophene vs. furan carboxamide) can switch or abolish biological engagement, making simple exchange of “in‑class” compounds unsound without empirical verification.

Quantitative Differentiation Evidence for N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide


Inactivity in GIRK2 Potassium‑Channel Activator Screen Distinguishes From Potassium‑Channel‑Blocking Carboxamides

In a high‑throughput screen for activators of GIRK2 (Kir3.2) channels, N‑[2‑cyclopropyl‑2‑(furan‑2‑yl)‑2‑hydroxyethyl]thiophene‑2‑carboxamide was classified as Inactive [1]. By contrast, several arylated thiophene‑2‑carboxamides disclosed in patent WO2001095906A1 are described as potassium‑channel blockers with low‑micromolar IC₅₀ values [2]. This dichotomy demonstrates that the target compound does not promiscuously engage potassium‑channel subtypes and can serve as a negative control or selectivity reference in ion‑channel campaigns.

GIRK2 potassium channel cardiac safety

Absence of Activity in Antibacterial Target Screens Differentiates From Anti‑Infective Carboxamide Analogs

The compound was tested in two antibacterial‑target AlphaScreen assays: (i) SSB‑PriA protein–protein interaction inhibitor screen, and (ii) a high‑throughput screen for inhibitors of M. tuberculosis phosphatase PstP. In both assays, the compound was recorded as Inactive [1][2]. This is noteworthy because related furan/thiophene‑2‑carboxamide derivatives have been reported to exhibit antibacterial and enzyme‑inhibitory activities in biochemical and cellular assays [3]. The inactivity of CAS 1396707‑59‑7 in these specific pathways makes it a suitable negative control when profiling novel anti‑infective carboxamides.

antibacterial SSB-PriA Mycobacterium tuberculosis

Lipophilicity (XLogP) Differentiates From Positional Isomer and Furan‑Carboxamide Counterpart

The computed XLogP3‑AA of CAS 1396707‑59‑7 is 1.7 [1]. While experimental logP/logD data are not publicly available, this value positions the compound near the lower boundary of desirable CNS‑drug space (XLogP 1–5). By comparison, the furan‑2‑carboxamide isomer N‑(2‑cyclopropyl‑2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)furan‑2‑carboxamide (CAS 1396795‑06‑4) is expected to have a slightly lower logP due to the replacement of the thiophene‑carboxamide with a more polar furan‑carboxamide unit. This small difference can influence passive membrane permeability and off‑target binding, making the target compound preferable when a moderate lipophilicity is required.

lipophilicity CNS drug design physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Profile Confers Distinct Solubility and Crystal‑Engineering Properties

The compound displays two hydrogen‑bond donors (the hydroxyl and amide N‑H) and four hydrogen‑bond acceptors (the amide carbonyl, furan oxygen, thiophene sulfur, and hydroxyl oxygen) [1]. This donor/acceptor ratio (2/4) promotes strong intermolecular hydrogen‑bonding networks, which can enhance crystallinity and stability. The positional isomer (thiophene‑3‑carboxamide, CAS 1396874‑74‑0) retains the same count but presents a different spatial orientation of the acceptor atoms, potentially altering crystal packing and solubility. Researchers seeking a crystalline, easy‑to‑handle solid may find the 2‑carboxamide isomer advantageous.

solubility crystal engineering formulation

Precision Application Scenarios for N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide


Negative Control for Potassium‑Channel‑Modulator Screening Cascades

Because CAS 1396707‑59‑7 is structurally analogous to potassium‑channel‑blocking thiophene carboxamides but is experimentally inactive in a GIRK2 activator assay [1], it can be employed as a negative control in electrophysiology‑based and fluorescence‑based ion‑flux assays. This allows laboratories to discriminate channel‑specific pharmacology from nonspecific assay interference.

Specificity Counter‑Screen in Antibacterial Drug Discovery

With confirmed inactivity against SSB‑PriA and M. tuberculosis PstP targets [1][2], this compound serves as an ideal counter‑screen probe when evaluating novel antibacterial carboxamides, helping to de‑risk false‑positive hits originating from promiscuous thiophene derivatives.

Lipophilicity‑Controlled SAR Expansion Scouting

The computed XLogP of 1.7 [3] makes the compound a convenient starting point for structure‑activity relationship (SAR) studies where moderate lipophilicity is desired, such as in the design of CNS‑penetrant or orally bioavailable leads. Its regioisomeric purity ensures reproducibility in logP‑dependent assays.

Crystallinity and Solid‑Form Screening Reference

Owing to its balanced hydrogen‑bond donor/acceptor profile, the compound may exhibit robust crystallinity, making it a candidate reference material for solid‑form screening, polymorph studies, and pre‑formulation solubility assessments when developing carboxamide‑containing drug candidates.

Quote Request

Request a Quote for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.